5-Bromo-6-(dimethylamino)-4-methylnicotinic acid
Overview
Description
5-Bromo-6-(dimethylamino)-4-methylnicotinic acid is a brominated derivative of nicotinic acid, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid typically involves the bromination of a nicotinic acid derivative. One common method is the electrophilic bromination of 6-(dimethylamino)-4-methylnicotinic acid using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the nicotinic acid ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(dimethylamino)-4-methylnicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in anhydrous dichloromethane/methanol mixture.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the brominated nicotinic acid derivative with an aryl boronic acid.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules through various coupling reactions.
Biology: The compound’s brominated structure may allow it to interact with biological targets in unique ways, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine atom could play a role in these interactions by forming halogen bonds with target molecules, thereby influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole Derivatives: These compounds share the brominated aromatic ring structure and have been studied for their biological activities.
6-(Dimethylamino)nicotinic Acid: This is the non-brominated precursor of 5-Bromo-6-(dimethylamino)-4-methylnicotinic acid and serves as a useful comparison for understanding the effects of bromination.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a dimethylamino group on the nicotinic acid ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-bromo-6-(dimethylamino)-4-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-6(9(13)14)4-11-8(7(5)10)12(2)3/h4H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMPWFGOYFWIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)O)N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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